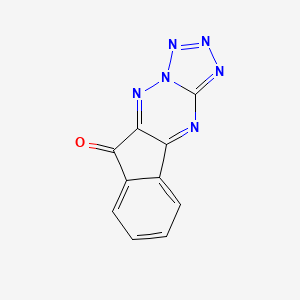

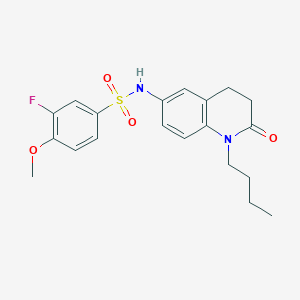

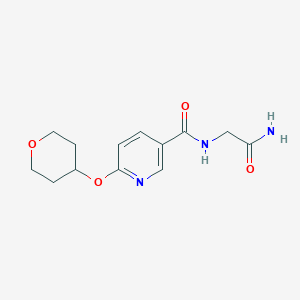

![molecular formula C20H19N3O B2920267 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009499-24-4](/img/structure/B2920267.png)

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have a benzene ring fused to a pyrazine ring . They are isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . Quinoxalines and their derivatives have been used in the development of drugs against infectious diseases and cancer .

Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . The last decades have witnessed a marvelous outburst in modifying organic synthetic methods to create them sustainable for the betterment of our environment .Molecular Structure Analysis

The molecular structure of quinoxalines is composed of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of quinoxaline derivatives, including compounds similar to 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile, have been a subject of research due to their potential applications in various fields. These compounds are known for their versatile chemical structures, which allow for the development of numerous synthetic pathways and applications in medicinal chemistry. Studies have explored non-catalytic approaches to synthesize highly functionalized quinoxaline derivatives, highlighting the chemical versatility and potential for further modification of these compounds (Pratap & Ram, 2007).

Biomimetic Hydrogen Source

Quinoxaline derivatives, including 4,5-dihydropyrrolo[1,2-a]quinoxalines, have been synthesized and applied as tunable and regenerable biomimetic hydrogen sources. These compounds have shown potential in biomimetic asymmetric hydrogenation, providing a sustainable approach to producing chiral amines with high enantiomeric excess. This application underscores the role of quinoxaline derivatives in catalysis and sustainable chemistry (Chen, Chen, Guo, & Zhou, 2014).

Photovoltaic Applications

The photovoltaic properties of quinoxaline derivatives have been investigated, highlighting their potential use in organic–inorganic photodiode fabrication. Films of these compounds exhibit significant absorbance and energy band diagrams favorable for photovoltaic applications, indicating their potential in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antiproliferative Agents

New synthesis approaches have led to the development of 4,5-dihydropyrrolo[1,2-a]quinoxalines with antiproliferative properties against GPER-expressing breast cancer cells. These compounds are inspired by known antiproliferative agents and demonstrate the therapeutic potential of quinoxaline derivatives in cancer treatment. The use of green synthesis techniques further emphasizes the ecological aspect of developing these compounds (Carullo, Mazzotta, Giordano, & Aiello, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through non-covalent binding to the EGFR, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction and the changes it causes within the cell are still under investigation.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it prevents the activation of the MAPK pathway, which is involved in cell proliferation and survival . Additionally, the compound has been found to reduce the levels of reactive oxygen species (ROS) in lung cancer cells , which may contribute to its anticancer effects.

Result of Action

The compound’s interaction with EGFR leads to a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of the MAPK pathway and the reduction of ROS levels . The compound also appears to downregulate the expression of key oncogenes, including KRAS and MAP2K .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(3-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14-4-2-5-16(10-14)13-23-19-11-15(12-21)7-8-17(19)22-9-3-6-18(22)20(23)24/h2,4-5,7-8,10-11,18H,3,6,9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQAVNYYLGEOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

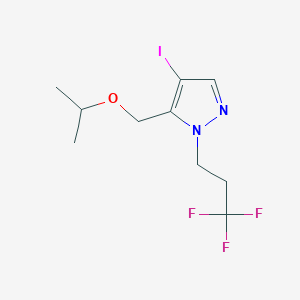

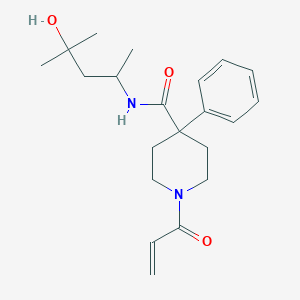

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)

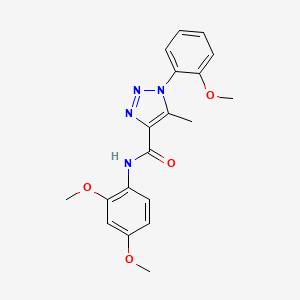

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

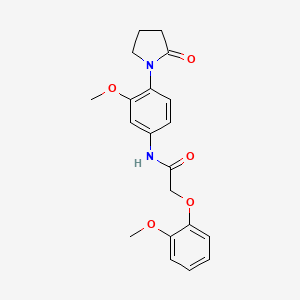

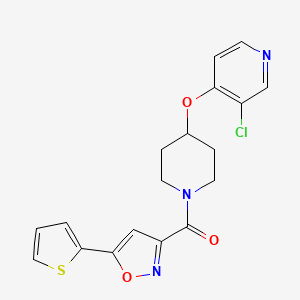

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

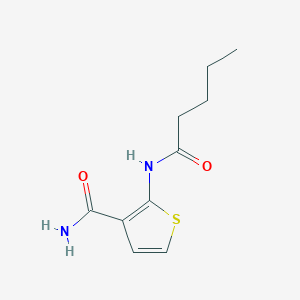

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)